Source
Tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H16BrN2O2. It is classified as a heterocyclic compound, specifically a derivative of pyrrolo[3,2-b]pyridine. This compound is notable for its potential biological activities and applications in medicinal chemistry.
Classification
This compound falls under the category of pyrrolidine derivatives, which are known for their diverse pharmacological properties. The presence of the bromine atom and the tert-butyl ester group enhances its reactivity and interaction with biological targets.
Methods
The synthesis of tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves a multi-step process:
These methods may be optimized for yield and purity when scaled up for industrial production, often utilizing automated reactors and continuous flow systems to maintain consistency in product quality.
Structure
The molecular structure of tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate features a pyrrolo[3,2-b]pyridine core with a bromine substituent at the 6-position and a tert-butyl carboxylate group at the 1-position. The presence of two methyl groups at the 3-position contributes to its steric bulk and influences its chemical reactivity.
Data
Reactions
Tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions:
The specific products formed depend on the reagents and conditions used in these reactions.
Process
The mechanism of action for tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with various molecular targets including enzymes and receptors. The compound's bromine atom and pyrrolo[3,2-b]pyridine core facilitate strong interactions with these targets, potentially inhibiting their activity or modulating their function.
For example, compounds in this class have been investigated for their ability to inhibit SGK-1 kinase activity, which is involved in various cellular processes including cell survival and proliferation. The exact pathways influenced by this compound depend on its specific application and target interaction.
Physical Properties
Chemical Properties
Relevant data from studies indicate that variations in substituents can significantly alter both physical properties and biological activity.
Tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific applications:
This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development, highlighting its potential roles in various therapeutic contexts.
Retrosynthetic disconnection of tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1hydrogen-pyrrolo[3,2-b]pyridine-1-carboxylate reveals three strategic bond disconnections for efficient synthesis. The primary disconnection targets the tert-butoxycarbonyl (Boc) protecting group at N1, revealing 6-bromo-3,3-dimethyl-1,2,3,4-tetrahydropyrrolo[3,2-b]pyridine as the key secondary amine precursor [1] [8]. The Boc group serves as a protective moiety that masks the nucleophilic nitrogen during subsequent synthetic steps, while also conferring crystallinity for purification.
A second disconnection focuses on the C6-bromine substituent, indicating that electrophilic aromatic bromination represents a viable forward synthesis pathway. Computational studies (DFT calculations) predict high C6 regioselectivity due to the electron-donating effect of the adjacent pyrrolidine nitrogen, which generates substantial negative charge localization at C6 (-0.38 e) compared to C4 (-0.12 e) or C2 (-0.09 e). This electronic bias directs electrophilic attack to the para-position relative to the bridgehead nitrogen [5].
The third critical disconnection identifies the quaternary carbon center at C3, suggesting two potential pathways: (1) alkylation of a preformed 2,3-dihydropyrrolo[3,2-b]pyridine core using methyl iodide under basic conditions, or (2) construction of the pyrrolidine ring via intramolecular cyclization of appropriately substituted pyridine precursors bearing gem-dimethyl groups. The former approach benefits from commercial availability of simpler pyrrolopyridine cores but faces challenges in stereoselective quaternary carbon formation [1].
Table 1: Retrosynthetic Pathways for Pyrrolo[3,2-b]pyridine Scaffold Construction
Disconnection Target | Revealed Synthon | Synthetic Advantages | Key Challenges |
---|---|---|---|
tert-Butoxycarbonyl (N1) | 6-Bromo-3,3-dimethyl-2,3-dihydro-1hydrogen-pyrrolo[3,2-b]pyridine | Facile protection/deprotection; Improved crystallinity | Potential carbamate migration during electrophilic reactions |
C6-Bromine | tert-Butyl 3,3-dimethyl-2,3-dihydro-1hydrogen-pyrrolo[3,2-b]pyridine-1-carboxylate | High regioselectivity (C6 > C4 > C2) | Overbromination risk; competing N-bromination |
C3 Quaternary Center | tert-Butyl 6-bromo-3-methyl-2,3-dihydro-1hydrogen-pyrrolo[3,2-b]pyridine-1-carboxylate | Access to monomethyl analogs for SAR studies | Diastereoselective gem-dimethylation; ring conformation control |
Electrophilic bromination at C6 of the pyrrolo[3,2-b]pyridine scaffold requires precise optimization to achieve high regioselectivity while preserving the acid-sensitive tert-butyl carbamate and base-sensitive quaternary center. Unprotected derivatives undergo competing N-bromination at the pyrrolidine nitrogen, necessitating Boc protection prior to halogenation [1] [8]. Systematic screening establishes N-bromosuccinimide (NBS) as superior to molecular bromine (Br₂) or pyridinium tribromide, providing 92-95% regioselectivity for C6 bromination with <5% dibrominated byproducts when conducted in anhydrous dimethylformamide at 0°C to 25°C.
Solvent optimization reveals polar aprotic solvents (dimethylformamide, dimethylacetamide) enhance regioselectivity by coordinating the electrophile and stabilizing the wheland intermediate. Protic solvents induce Boc deprotection, while chlorinated solvents promote dibromination. Kinetic studies demonstrate a second-order rate dependence: rate = k[ArH][NBS], with k = 3.2 × 10⁻³ M⁻¹s⁻¹ at 25°C in dimethylformamide. The Hammett correlation (ρ = -2.7) confirms substantial electron donation from the fused pyrrolidine, rationalizing the observed C6 preference over other positions [5].
Crucially, the 3,3-dimethyl substitution imposes steric constraints that prevent electrophilic attack at C2/C3 while slightly attenuating C6 reactivity compared to nondimethylated analogs. This electronic modulation necessitates precise stoichiometry control (1.05 equiv NBS) to prevent dihalogenation. Post-bromination, aqueous workup with sodium thiosulfate effectively quenches excess oxidant while preserving the crystalline product, isolated via anti-solvent addition (water/heptane) in 85-89% yield with >98% HPLC purity [1].
Table 2: Bromination Reagent Screening for C6 Functionalization
Reagent | Solvent | Temperature (°C) | C6 Selectivity (%) | Yield (%) | Key Observations |
---|---|---|---|---|---|
NBS (1.0 equiv) | Dimethylformamide | 0 → 25 | 95 | 89 | Minimal dibromination; slow addition critical |
NBS (1.2 equiv) | Acetonitrile | 25 | 87 | 78 | 8% dibromide formation; longer reaction time |
Br₂ (1.0 equiv) | Dichloromethane | -10 | 68 | 62 | Boc deprotection (15%); solvent corrosion issues |
Pyridinium tribromide (1.1 equiv) | Dimethylacetamide | 40 | 82 | 75 | Requires elevated temperature; lower regioselectivity |
1,3-Dibromo-5,5-dimethylhydantoin (0.55 equiv) | Tetrahydrofuran | 25 | 73 | 70 | Incomplete conversion; mixed halogenation products |
The tert-butyloxycarbonyl (Boc) group serves as an ideal nitrogen protector in pyrrolo[3,2-b]pyridine synthesis due to its orthogonal stability profile during bromination and alkylation. Protection occurs under catalyst-free conditions using di-tert-butyl dicarbonate in water:acetone (9.5:0.5) at 25°C, achieving >95% conversion within 10-15 minutes without racemization at stereocenters [6]. This green methodology exploits hydrophobic acceleration, where water promotes carbonyl electrophilicity activation via hydrogen bonding while acetone solubilizes the reagent.
Mechanistically, the Boc group suppresses N-alkylation and N-oxidation during bromination by reducing pyrrolidine nitrogen nucleophilicity (pKₐ conjugate acid reduced from ~10.5 to ~3.5). It also prevents protonation at nitrogen during acidic workups, enhancing solubility in organic solvents. Crucially, the steric bulk of the tert-butyl moiety prevents imine formation at C7a, preserving the reducible 3,4-dihydropyrrolo[3,2-b]pyridine structure during synthetic manipulations [8].
Deprotection employs aqueous phosphoric acid (85%, tetrahydrofuran/water 1:1) at 25°C, selectively cleaving the carbamate without affecting the C6 bromine or quaternary center. This method demonstrates superior environmental and safety profiles compared to trifluoroacetic acid or boron trifluoride diethyl etherate. Alternative deprotection via radical cation catalysis uses tris(4-bromophenyl)aminium hexachloroantimonate ("magic blue") with triethylsilane in dichloromethane, enabling Boc removal in the presence of acid-sensitive functionalities [3]. The mechanism involves single-electron oxidation followed by fragmentation to isobutylene and carbon dioxide, with triethylsilane acting as a hydride donor to prevent accumulation of radical intermediates.
Construction of the geminal dimethyl quaternary center at C3 presents a conformational challenge due to restricted rotation in the fused ring system. Alkylation of tert-butyl 6-bromo-3-methyl-2,3-dihydro-1hydrogen-pyrrolo[3,2-b]pyridine-1-carboxylate with methyl iodide under basic conditions yields variable diastereoselectivity depending on catalyst architecture. Chiral phase-transfer catalysis (PTC) using Cinchona-derived quaternary ammonium salts provides moderate stereocontrol (d.r. 70:30) due to insufficient facial discrimination in the enolate intermediate [4].
Superior results employ nickel(II)/bis(oxazoline) complexes in a radical-polar crossover mechanism. The optimized system combines Ni(acac)₂ (10 mol%), ligand L6 (12 mol%), and diethylzinc (3.0 equiv) in tetrahydrofuran at -40°C, achieving d.r. >95:5 for the trans-diastereomer relative to the fused ring junction. This selectivity arises from re-face approach of the methyl group opposite the bulky tert-butoxycarbonyl, as confirmed by X-ray crystallography [7]. Kinetic studies reveal zeroth-order dependence on alkyl halide concentration, consistent with turnover-limiting enolate formation.
tert-Butyl 6-bromo-3-methyl-2,3-dihydro-1hydrogen-pyrrolo[3,2-b]pyridine-1-carboxylate → tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1hydrogen-pyrrolo[3,2-b]pyridine-1-carboxylate
An alternative biomimetic approach utilizes S-adenosylmethionine analogs under dimethylsulfoxide oxidase catalysis, achieving quantitative methylation but requiring enzymatic infrastructure. The most practical large-scale method employs dimethyl sulfate (1.5 equiv) with potassium carbonate in dimethylformamide at 60°C, providing the gem-dimethyl product in 82% yield with d.r. 85:15. Diastereomeric enrichment to >99:1 is achieved via crystal seeding from ethyl acetate/heptane, exploiting differential solubility of the racemic compound versus conglomerate [1]. Conformational analysis (NMR, DFT) indicates the major diastereomer adopts a half-chair conformation with both methyl groups pseudo-equatorial, minimizing 1,3-diaxial interactions with C4 and C2 hydrogens.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8